REACTION_SMILES
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[NH2:1][c:2]1[cH:3][c:4]([OH:9])[cH:5][cH:6][c:7]1[CH3:8].[O:10]([S:11]([c:12]1[cH:13][cH:14][c:15]([CH3:16])[cH:17][cH:18]1)(=[O:19])=[O:20])[CH2:21][C:22]([F:23])([F:24])[F:25]>>[NH:1]([c:2]1[cH:3][c:4]([OH:9])[cH:5][cH:6][c:7]1[CH3:8])[CH2:21][C:22]([F:23])([F:24])[F:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(O)cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)OCC(F)(F)F)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(O)cc1NCC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |